5-(3-fluoro-4-methylphenyl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-(3-fluoro-4-methylphenyl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluoro-4-methylphenyl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves the reaction of 3-fluoro-4-methylphenyl isocyanate with 4-methylphenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The intermediate products are then subjected to cyclization reactions to form the oxazole ring, followed by purification steps to obtain the final compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow reactors. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality material suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(3-fluoro-4-methylphenyl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
5-(3-fluoro-4-methylphenyl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-fluoro-4-methylphenyl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine and methyl groups enhances its binding affinity and selectivity towards target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-4-methylphenyl isocyanate
- 4-methylphenylhydrazine
- 5-fluoro-2-methylphenylcarbamate
Uniqueness
5-(3-fluoro-4-methylphenyl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific substitution pattern and the presence of the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C18H15FN2O2 |
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Molecular Weight |
310.3 g/mol |
IUPAC Name |
5-(3-fluoro-4-methylphenyl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H15FN2O2/c1-11-3-7-14(8-4-11)20-18(22)16-10-17(23-21-16)13-6-5-12(2)15(19)9-13/h3-10H,1-2H3,(H,20,22) |
InChI Key |
KPETZJBSVHPHAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC(=C(C=C3)C)F |
Origin of Product |
United States |
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